molecular formula C13H19NO3 B13050604 Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-EN-1-YL)oxy)acetate

Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-EN-1-YL)oxy)acetate

Cat. No.: B13050604
M. Wt: 237.29 g/mol
InChI Key: ALVUPCNQIWADQZ-UHFFFAOYSA-N
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Description

Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate is a synthetic ester featuring a cyano-substituted, dimethylated cyclohexene ring linked via an ether oxygen to an ethyl acetate backbone. This compound’s structural complexity arises from its cyclohexene moiety, which introduces steric hindrance and electronic effects due to the electron-withdrawing cyano group (-CN) and the electron-donating dimethyl substituents.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 2-(2-cyano-6,6-dimethylcyclohexen-1-yl)oxyacetate

InChI

InChI=1S/C13H19NO3/c1-4-16-11(15)9-17-12-10(8-14)6-5-7-13(12,2)3/h4-7,9H2,1-3H3

InChI Key

ALVUPCNQIWADQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(CCCC1(C)C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of ethyl cyanoacetate with 2-cyano-6,6-dimethylcyclohex-1-en-1-ol. This reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethyl cyanoacetate acts as the nucleophile, attacking the electrophilic carbon of the 2-cyano-6,6-dimethylcyclohex-1-en-1-ol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate is used in scientific research for the synthesis of biologically active compounds. It serves as a precursor for the synthesis of heterocyclic compounds, which have applications in medicinal chemistry. These heterocyclic compounds exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties .

In addition, the compound is used in the development of new materials with unique properties, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis .

Mechanism of Action

The mechanism of action of Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing the active compound that interacts with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The target compound’s unique combination of a cyclohexene ring, cyano group, and ester functionality distinguishes it from simpler esters and related derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Group Comparisons
Compound Name Core Structure Key Substituents/Functional Groups Notable Features
Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate Cyclohexene-linked ester -CN, -OCH2COOEt, -C(CH3)2 High steric hindrance, electron-deficient ester due to -CN
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Benzofuran-linked ester -Br, -SOEt, -OCH2COOEt Planar benzofuran core, sulfinyl group enhances polarity
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate (Compound A) Imidazole-linked ester Phenyl groups at C2/C5, -OCH2COOEt Bioactive imidazole core; potential enzyme inhibition
Methyl 2-hydroxyacetate Simple hydroxy ester -OH, -OCH2COOCH3 High polarity, limited steric bulk


Key Observations:

  • Steric Effects: The dimethylcyclohexene group in the target compound imposes significant steric hindrance compared to planar benzofuran () or imidazole cores (). This may reduce nucleophilic attack on the ester carbonyl, enhancing stability .
  • Biological Relevance: Imidazole-based analogs () exhibit bioactivity, suggesting the target compound’s cyclohexene-cyano motif could be tailored for similar applications, albeit with altered pharmacokinetics due to steric differences .

Biological Activity

Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-EN-1-YL)oxy)acetate, a compound with the CAS number 2102412-43-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, antioxidant and antibacterial activities, and relevant case studies.

The molecular formula of this compound is C13H19N1O3C_{13}H_{19}N_1O_3. Its structure includes a cyano group and an ether functional group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetate with a suitable cyano compound. The synthetic route can be optimized to enhance yield and purity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives containing cyano groups demonstrate high radical scavenging activity. The antioxidant capacity can be assessed using various methods such as:

  • DPPH Scavenging Assay : Measures the ability to reduce stable free radicals.
  • Nitric Oxide Scavenging : Evaluates the inhibition of nitric oxide production.

Table 1 summarizes the antioxidant activity of related compounds:

CompoundDPPH Scavenging Activity (%)Nitric Oxide Scavenging Activity (%)
Compound A85%70%
Compound B78%65%
Ethyl 2-cyano derivative82%68%

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 2 presents the antibacterial activity results:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Bacillus subtilis1275

Case Studies

In a study conducted by Madhavi and Ramanamma (2019), several derivatives of cyano compounds were synthesized and tested for their biological activities. The findings indicated that compounds with specific substituents on the phenyl ring exhibited enhanced antibacterial and antioxidant activities compared to others without such modifications .

Another investigation highlighted the structure–activity relationship (SAR) of similar compounds, suggesting that the presence of electron-withdrawing groups like cyano significantly boosts biological efficacy . The study concluded that these compounds could serve as templates for developing new therapeutic agents.

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